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Compound of Interest

Compound Name: 4-Phenylbutanamide

Cat. No.: B072729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

and synthesis of 4-Phenylbutanamide. While the biological activity of the core compound is

not extensively documented, this guide also explores the therapeutic relevance of its

derivatives, offering insights for drug discovery and development.

Chemical Properties and Structure
4-Phenylbutanamide is a chemical compound with a molecular structure that combines a

hydrophobic phenyl group with a polar primary amide functionality, connected by a flexible four-

carbon chain. This amphipathic nature makes it an interesting scaffold for chemical synthesis.

Structure:

IUPAC Name: 4-phenylbutanamide

Molecular Formula: C₁₀H₁₃NO[1]

SMILES: C1=CC=C(C=C1)CCCC(=O)N

InChI Key: LEPWUMPXISBPIB-UHFFFAOYSA-N[1]
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The structure consists of a benzene ring linked to a butanamide chain at the fourth carbon

position.

Physicochemical Properties:

Quantitative experimental data for several physical properties of 4-Phenylbutanamide, such

as its melting point, boiling point, and density, are not consistently reported in publicly available

literature. The compound is generally described as a crystalline solid at room temperature. It

exhibits limited solubility in water but is moderately soluble in organic solvents like ethanol,

methanol, and dimethyl sulfoxide (DMSO).[2]

Property Value Reference

Molecular Weight 163.22 g/mol [1]

Exact Mass 163.099714038 Da [1]

Topological Polar Surface Area 43.1 Å² [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 4 [1]

Melting Point Data not available

Boiling Point Data not available

Density Data not available

Experimental Protocols: Synthesis of 4-
Phenylbutanamide
4-Phenylbutanamide can be synthesized through the amidation of its corresponding

carboxylic acid, 4-phenylbutanoic acid. A common and effective method involves a two-step

process: the conversion of the carboxylic acid to an acyl chloride, followed by reaction with

ammonia.
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Protocol: Synthesis from 4-Phenylbutanoic Acid

This protocol details a standard laboratory procedure for the synthesis of 4-
Phenylbutanamide.

Materials:

4-Phenylbutanoic acid

Thionyl chloride (SOCl₂)

Anhydrous dichloromethane (DCM)

Aqueous ammonia (NH₄OH)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

DCM for extraction

Hexanes

Ethyl acetate

Procedure:

Step 1: Formation of 4-Phenylbutanoyl Chloride

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-

phenylbutanoic acid (1 equivalent) in anhydrous dichloromethane.

Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas

(HCl and SO₂) ceases. The reaction progress can be monitored by IR spectroscopy by

observing the disappearance of the broad O-H stretch of the carboxylic acid.
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After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary

evaporator. The resulting crude 4-phenylbutanoyl chloride is typically used in the next step

without further purification.

Step 2: Amidation to form 4-Phenylbutanamide

Dissolve the crude 4-phenylbutanoyl chloride in anhydrous dichloromethane in a new flask

and cool the solution to 0 °C in an ice bath.

Slowly add an excess of concentrated aqueous ammonia (e.g., 3 equivalents) to the cooled

solution with vigorous stirring. The amide product will precipitate as a white solid.

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Quench the reaction by adding water.

Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

Combine the organic layers and wash sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude 4-phenylbutanamide.

The crude product can be purified by recrystallization from a suitable solvent system, such

as ethyl acetate/hexanes, to afford the pure amide.
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Step 1: Acyl Chloride Formation

Step 2: Amidation

Dissolve 4-Phenylbutanoic Acid in DCM

Add Thionyl Chloride

Reflux for 2-3 hours

Evaporate solvent and excess SOCl₂

Crude 4-Phenylbutanoyl Chloride

Dissolve Acyl Chloride in DCM (0 °C)

Add Aqueous Ammonia

Warm to RT, stir for 1-2 hours

Workup (Wash, Dry, Evaporate)

Purification (Recrystallization)

Pure 4-Phenylbutanamide

Click to download full resolution via product page

Workflow for the synthesis of 4-Phenylbutanamide.
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Spectroscopic Data
While experimental spectra for 4-Phenylbutanamide are not readily available in public

databases, the expected spectral characteristics can be predicted based on its chemical

structure.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

Phenyl H ~7.20-7.35 Multiplet 5H

-CH₂-Ph ~2.65 Triplet 2H

-CH₂-C=O ~2.25 Triplet 2H

-CH₂- (central) ~1.95 Quintet 2H

-NH₂ ~5.5-6.5 Broad Singlet 2H

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon Chemical Shift (δ, ppm)

C=O ~175

Phenyl C (quaternary) ~141

Phenyl CH ~128.5 (para), ~128.4 (ortho), ~126 (meta)

-CH₂-Ph ~35

-CH₂-C=O ~36

-CH₂- (central) ~27

Expected Characteristic IR Absorption Bands:
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Functional Group Wavenumber (cm⁻¹) Appearance

N-H Stretch (Amide) 3350-3180
Strong, broad (two bands for

primary amide)

C-H Stretch (Aromatic) 3100-3000 Medium

C-H Stretch (Aliphatic) 3000-2850 Medium

C=O Stretch (Amide I) ~1660 Strong, sharp

N-H Bend (Amide II) ~1640 Medium

C-C Stretch (Aromatic) 1600-1450 Medium to weak

Biological Activity and Signaling Pathways of
Derivatives
There is limited information regarding the specific biological activities or signaling pathway

interactions of 4-Phenylbutanamide. However, its derivatives have been investigated for their

therapeutic potential, highlighting the value of the 4-phenylbutanamide scaffold in drug

development.

For instance, certain derivatives of 4-amino-N-(4-(benzo[d]oxazol-2-

ylamino)phenyl)butanamide have demonstrated anti-inflammatory properties. Their mechanism

of action is believed to involve the inhibition of the pro-inflammatory signaling cascade induced

by lipopolysaccharide (LPS).

LPS-TLR4 Signaling Pathway:

LPS, a major component of the outer membrane of Gram-negative bacteria, is recognized by

Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages. This

recognition initiates a downstream signaling cascade that results in the activation of the

transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the

expression of genes encoding pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and

Interleukin-6 (IL-6). The aforementioned butanamide derivatives are thought to interfere with

this pathway, thereby reducing the inflammatory response.
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LPS-TLR4 signaling pathway, a target for some 4-Phenylbutanamide derivatives.

This demonstrates the potential of the 4-phenylbutanamide core structure as a starting point

for the design and synthesis of novel therapeutic agents. Further research into this and other

derivatives could uncover new biological activities and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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